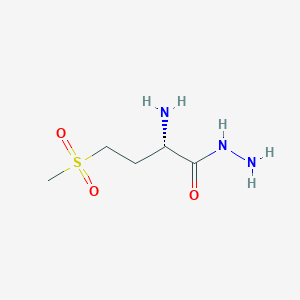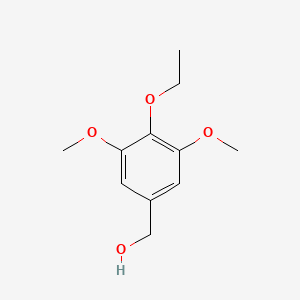
Benzenemethanol, 4-ethoxy-3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- is an organic compound with the molecular formula C11H16O4 It is a derivative of benzenemethanol, featuring ethoxy and dimethoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- typically involves the alkylation of 4-hydroxy-3,5-dimethoxybenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3,5-dimethoxybenzaldehyde or 4-ethoxy-3,5-dimethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-3,5-dimethoxytoluene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in hydrogen bonding, and undergo various chemical transformations. These interactions can modulate biological processes and pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Benzenemethanol, 4-ethoxy-3,5-dimethoxy- can be compared with other similar compounds such as:
Benzenemethanol, 3,4-dimethoxy-: Lacks the ethoxy group, leading to different chemical and biological properties.
Benzenemethanol, 4-methoxy-: Contains only one methoxy group, resulting in distinct reactivity and applications.
Benzeneethanamine, 3,4-dimethoxy-:
Propriétés
Numéro CAS |
74340-20-8 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(4-ethoxy-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C11H16O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6,12H,4,7H2,1-3H3 |
Clé InChI |
BGKGJVKPQHKRCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



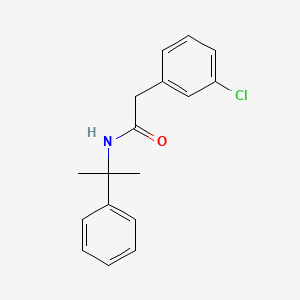
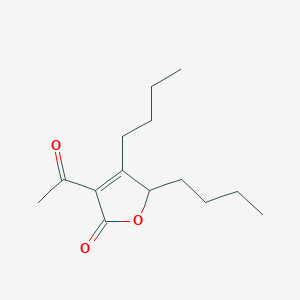
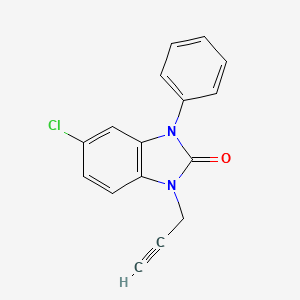
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
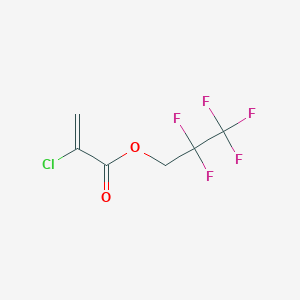
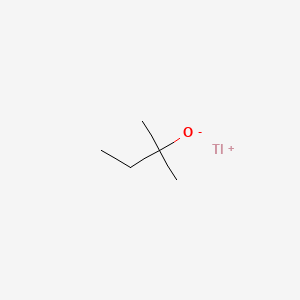
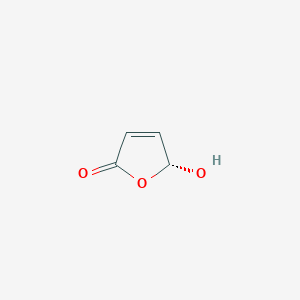
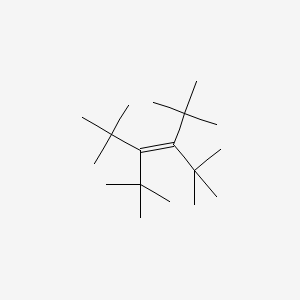

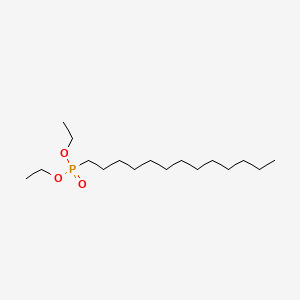
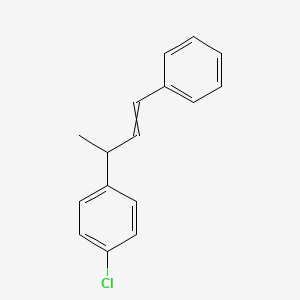
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
